molecular formula C11H16O2 B14070823 (3-Isopropyl-2-methoxyphenyl)methanol

(3-Isopropyl-2-methoxyphenyl)methanol

Cat. No.: B14070823
M. Wt: 180.24 g/mol
InChI Key: CUMRPPZSWLDFMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Isopropyl-2-methoxyphenyl)methanol is an organic compound with the molecular formula C11H16O2 It is a derivative of phenol, where the hydroxyl group is substituted with a methoxy group and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Isopropyl-2-methoxyphenyl)methanol typically involves the alkylation of 3-methoxyphenol with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Isopropyl-2-methoxyphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products Formed

    Oxidation: The major products are ketones or aldehydes.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products depend on the nucleophile used but can include ethers or other substituted phenols.

Scientific Research Applications

(3-Isopropyl-2-methoxyphenyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3-Isopropyl-2-methoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3-Isopropyl-2-methoxyphenyl)ethanol
  • (3-Isopropyl-2-methoxyphenyl)acetone
  • (3-Isopropyl-2-methoxyphenyl)amine

Uniqueness

(3-Isopropyl-2-methoxyphenyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

(2-methoxy-3-propan-2-ylphenyl)methanol

InChI

InChI=1S/C11H16O2/c1-8(2)10-6-4-5-9(7-12)11(10)13-3/h4-6,8,12H,7H2,1-3H3

InChI Key

CUMRPPZSWLDFMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC(=C1OC)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.